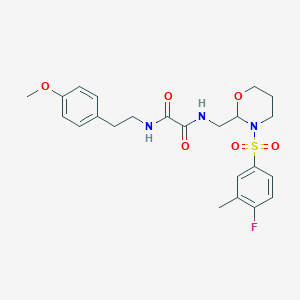

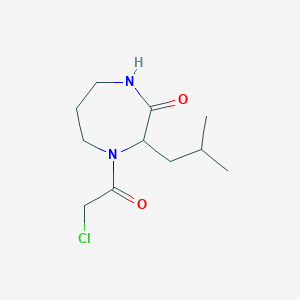

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce specific functional groups. In the context of the compound "N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide", we can draw parallels with the synthesis of related sulfonamide and oxamate compounds as described in the provided papers. For instance, the synthesis of N-(3-Thenoyl)fluorosulfonimide was achieved by reacting 3-thenoic acid with fluorosulfuryl isocyanate in acetonitrile solution . This process highlights the use of sulfonyl groups and the potential for creating strong intermolecular hydrogen-bonding patterns, which could be relevant for the synthesis of the compound . Additionally, the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate suggests a two-stage process involving the formation of a linear intermediate, specifically methylN-(benzylsulfonyl)oxamate, followed by cyclization . This indicates that similar intermediates or reaction conditions might be employed in the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its reactivity and physical properties. Single-crystal X-ray structural analysis can reveal patterns of hydrogen bonding that significantly influence the stability and reactivity of a molecule . For the compound under discussion, it is likely that similar analytical techniques would be used to determine its molecular structure. The presence of sulfonyl and oxalamide groups suggests the potential for hydrogen bonding and other intermolecular interactions, which would be important to characterize in detail.

Chemical Reactions Analysis

The reactivity of a compound is dictated by its functional groups and molecular structure. The electrochemical behavior of N-(3-Thenoyl)fluorosulfonimide, for example, shows that it is electroinactive over a range of 2 V but undergoes hydrogen reduction . This information provides insight into the potential electrochemical properties of the compound , given the presence of a sulfonyl group. Furthermore, the cyclization of methylN-(benzylsulfonyl)oxamate to form a heterocycle indicates that the compound may also undergo similar intramolecular reactions to form cyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and acidity, are influenced by its molecular structure. The pKa of N-(3-Thenoyl)fluorosulfonimide is reported to be 2.4, indicating its strength as a nitrogen acid . This property, along with the compound's electrochemical behavior, provides a basis for predicting the acidity and electrochemical properties of the compound under analysis. Additionally, the formation of a stable complex with dimethylformamide suggests that the compound may form complexes with other solvents or reagents, which could affect its solubility and reactivity .

Scientific Research Applications

Spectroscopic and Structural Analysis

Compounds containing sulfonyl groups and oxazinan rings, similar to the components of the requested compound, have been studied for their structural properties. For instance, spectroscopic and magnetic resonance techniques have been utilized to elucidate the structure of polymers derived from interactions involving sulfonyl compounds and phthalazine derivatives. These studies involve comprehensive analysis using 1H and 13C NMR, FT-IR, and UV spectroscopy, offering insights into the bonding and structural characteristics of such complex molecules (Paventi, Chan, & Hay, 1996).

Medicinal Chemistry and Pharmacology

The sulfonyl and oxalamide functionalities present in the structure indicate potential biological activity. Similar structures have been investigated for their medicinal properties, such as antiandrogen activity, highlighting the importance of structural modifications to modulate biological effects (Tucker, Crook, & Chesterson, 1988). Furthermore, the development of new compounds targeting specific biological pathways, such as matrix metalloproteinase inhibitors, involves detailed synthesis and testing, showing the relevance of such compounds in drug discovery and development (Wagner et al., 2009).

Material Science and Polymer Chemistry

Compounds with sulfonyl and oxazoline groups are also explored in the context of material science and polymer chemistry. For example, the design of biocompatible poly(2-oxazoline)s initiated by sulfonyl compounds for electrophoretic deposition with bioactive glass demonstrates the application of such structures in creating new materials with specific properties (Hayashi & Takasu, 2015).

Spectroscopic Investigation and Electronic Properties

The investigation of electronic properties and spectroscopic characteristics of sulfonamide derivatives provides essential information on the molecular and electronic structures, which can be crucial for understanding the behavior of complex molecules in various environments (Mahmood, Akram, & Lima, 2016).

properties

IUPAC Name |

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O6S/c1-16-14-19(8-9-20(16)24)34(30,31)27-12-3-13-33-21(27)15-26-23(29)22(28)25-11-10-17-4-6-18(32-2)7-5-17/h4-9,14,21H,3,10-13,15H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFXQBFMCNVBET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxyphenethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-5,7-dimethyl-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine](/img/structure/B3010448.png)

![(4E)-1-[3-(dimethylamino)propyl]-4-[(3-ethoxyphenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione](/img/structure/B3010449.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010454.png)

![2-{[(3-Bromophenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B3010455.png)

![N-(4-chlorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B3010456.png)

![N-(2,4-dimethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3010459.png)

![2-bromo-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B3010460.png)

![Ethyl 2-(4-(indolin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3010461.png)

![5-[1-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(3-methylbutyl)pentanamide](/img/structure/B3010468.png)